

Introduction: The Significance of the 4-(Pyrazol-4-yl)piperidine Scaffold

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Compound of Interest

Compound Name: 4-(1-propyl-1H-pyrazol-4-yl)piperidine

CAS No.: 1341754-92-4

Cat. No.: B1468395

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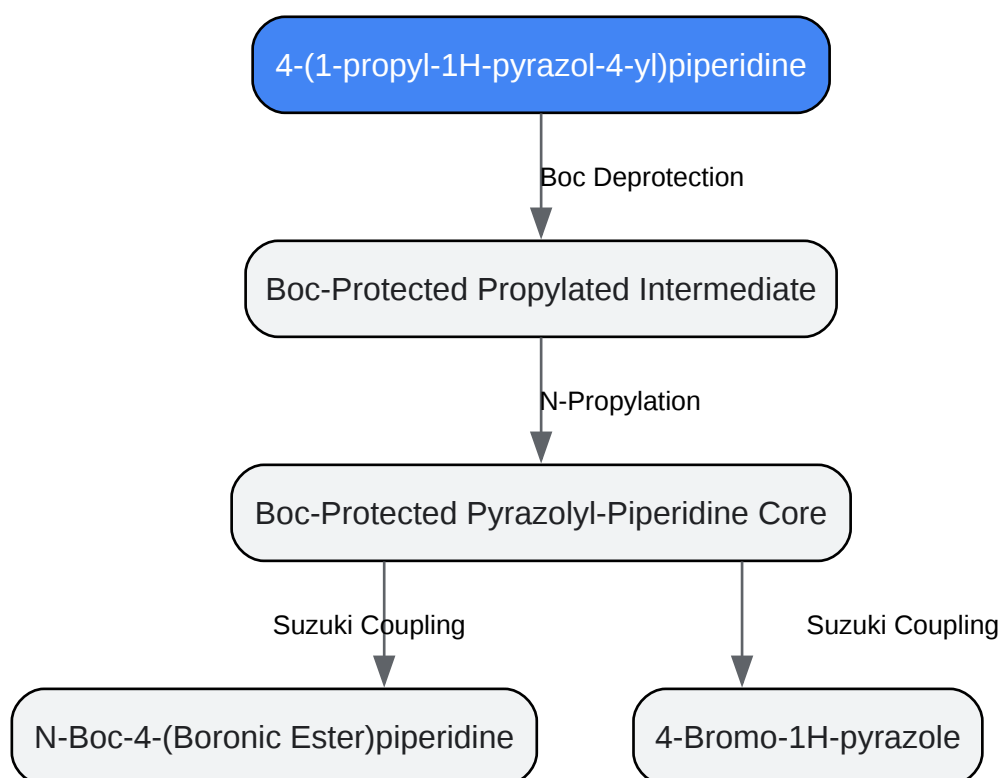
The confluence of pyrazole and piperidine rings creates a privileged scaffold in modern medicinal chemistry. Piperidine, a saturated nitrogen heterocycle, is a ubiquitous feature in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The pyrazole moiety, an aromatic diazole, serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π -stacking.[3] The combination of these two rings in a 4-substituted piperidine arrangement has given rise to a multitude of biologically active molecules, including potent kinase inhibitors for oncology and agents targeting central nervous system disorders.[4][5]

This guide provides a comprehensive, technically-grounded overview of a robust and modular synthetic strategy for the preparation of **4-(1-propyl-1H-pyrazol-4-yl)piperidine**, a key building block for drug discovery programs. We will dissect a multi-step synthesis, elucidating the causal reasoning behind procedural choices, providing detailed experimental protocols, and grounding the discussion in authoritative literature.

Overall Synthetic Strategy: A Modular and Convergent Approach

A retrosynthetic analysis of the target compound suggests a disconnection at the pyrazole N1-propyl bond and the C4-C4 bond between the pyrazole and piperidine rings. This points to a convergent and highly flexible synthetic strategy, which is often preferred in drug development for its efficiency and amenability to analog synthesis.

Our recommended pathway leverages the power of palladium-catalyzed cross-coupling to construct the core scaffold, followed by a regioselective N-alkylation and final deprotection. This three-stage approach ensures high yields and purity while allowing for late-stage diversification.



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Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of the Core Intermediate via Suzuki-Miyaura Cross-Coupling

The cornerstone of this synthesis is the creation of the C-C bond between the two heterocyclic systems. The Suzuki-Miyaura cross-coupling reaction is the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.^{[3][6][7]} We will couple a piperidine boronic ester with a brominated pyrazole.

Expertise & Rationale:

- **Choice of Coupling Partners:** We employ tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 4-bromo-1H-pyrazole. The piperidine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic coupling conditions but readily cleaved later. The pyrazole's N-H is left unprotected; modern palladium catalysts, particularly those employing Buchwald-type ligands, are highly effective at coupling substrates with acidic N-H groups, obviating the need for additional protection/deprotection steps.^[8]
- **Catalyst System:** A palladium(II) precatalyst like PdCl₂(dppf) or a more active Buchwald precatalyst is selected. These catalysts are air-stable and efficiently generate the active Pd(0) species in situ. The dppf or Buchwald ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, especially the challenging oxidative addition to the C-Br bond.
- **Base and Solvent:** A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step. A mixture of a polar aprotic solvent (like dioxane or DMF) and water is optimal to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Synthesis of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

- **Setup:** To an oven-dried Schlenk flask under an argon atmosphere, add 4-bromo-1H-pyrazole (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq), and potassium carbonate (3.0 eq).

- **Catalyst Addition:** Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq).
- **Solvent Addition:** Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.2 M.
- **Reaction:** Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a white solid.

Stage 2: Regioselective N-Alkylation of the Pyrazole Ring

With the core scaffold in hand, the next step is to introduce the propyl group onto the pyrazole nitrogen. N-alkylation of unsymmetrical pyrazoles can lead to mixtures of regioisomers.^{[9][10]} However, in our intermediate, the two nitrogen atoms of the pyrazole ring are chemically equivalent due to symmetry, simplifying the reaction to a single product.

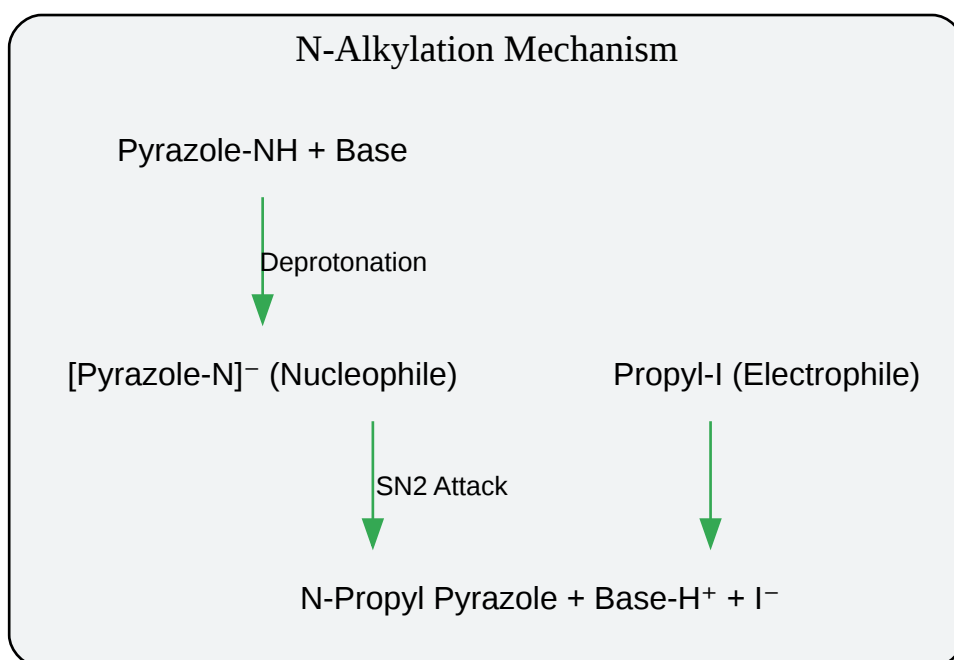
Expertise & Rationale:

- **Alkylating Agent:** 1-Iodopropane or 1-bromopropane is used as the electrophile. 1-Iodopropane is generally more reactive than 1-bromopropane, which can lead to shorter reaction times or allow for milder conditions.
- **Base:** A non-nucleophilic base is required to deprotonate the pyrazole N-H, rendering it nucleophilic. Cesium carbonate (Cs_2CO_3) is often the base of choice for N-alkylations as it is highly effective and its salts are often more soluble in organic solvents. Potassium carbonate can also be used, sometimes requiring more forcing conditions.

- Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazole anion.

Experimental Protocol: Synthesis of tert-butyl 4-(1-propyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

- Setup: To a round-bottom flask, add tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 eq) and cesium carbonate (1.5 eq).
- Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.3 M).
- Reagent Addition: Add 1-iodopropane (1.2 eq) dropwise to the stirred suspension at room temperature.
- Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS.
- Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography (ethyl acetate/hexanes gradient) to afford the N-propylated intermediate.



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